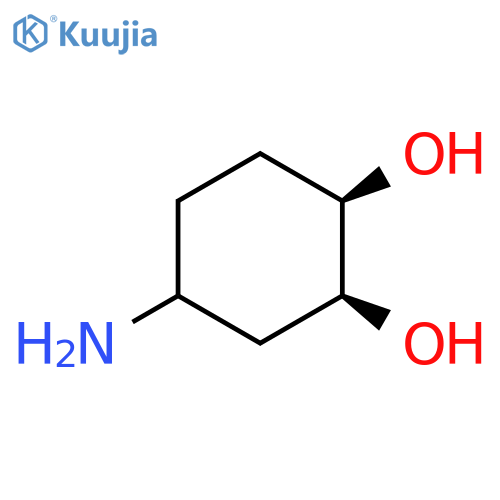

Cas no 1408250-43-0 (1,2-Cyclohexanediol, 4-amino-, (1R,2S)-rel-)

1408250-43-0 structure

商品名:1,2-Cyclohexanediol, 4-amino-, (1R,2S)-rel-

CAS番号:1408250-43-0

MF:C6H13NO2

メガワット:131.172921895981

CID:4787098

1,2-Cyclohexanediol, 4-amino-, (1R,2S)-rel- 化学的及び物理的性質

名前と識別子

-

- 1,2-Cyclohexanediol, 4-amino-, (1R,2S)-rel-

-

- インチ: 1S/C6H13NO2/c7-4-1-2-5(8)6(9)3-4/h4-6,8-9H,1-3,7H2/t4?,5-,6+/m1/s1

- InChIKey: FBMMXBRAIWKXFK-UVCATTPVSA-N

- ほほえんだ: [C@@H]1(O)CCC(N)C[C@@H]1O

1,2-Cyclohexanediol, 4-amino-, (1R,2S)-rel- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-384086-0.1g |

rac-(1R,2S)-4-aminocyclohexane-1,2-diol |

1408250-43-0 | 95% | 0.1g |

$930.0 | 2024-06-05 | |

| Enamine | EN300-384086-0.5g |

rac-(1R,2S)-4-aminocyclohexane-1,2-diol |

1408250-43-0 | 95% | 0.5g |

$1014.0 | 2024-06-05 | |

| Enamine | EN300-384086-1.0g |

rac-(1R,2S)-4-aminocyclohexane-1,2-diol |

1408250-43-0 | 95% | 1.0g |

$1057.0 | 2024-06-05 | |

| Enamine | EN300-384086-0.05g |

rac-(1R,2S)-4-aminocyclohexane-1,2-diol |

1408250-43-0 | 95% | 0.05g |

$888.0 | 2024-06-05 | |

| Enamine | EN300-384086-0.25g |

rac-(1R,2S)-4-aminocyclohexane-1,2-diol |

1408250-43-0 | 95% | 0.25g |

$972.0 | 2024-06-05 | |

| Enamine | EN300-384086-2.5g |

rac-(1R,2S)-4-aminocyclohexane-1,2-diol |

1408250-43-0 | 95% | 2.5g |

$2071.0 | 2024-06-05 | |

| Enamine | EN300-384086-500mg |

rac-(1R,2S)-4-aminocyclohexane-1,2-diol |

1408250-43-0 | 500mg |

$808.0 | 2022-02-28 | ||

| Enamine | EN300-384086-10000mg |

rac-(1R,2S)-4-aminocyclohexane-1,2-diol |

1408250-43-0 | 10g |

$3622.0 | 2022-02-28 | ||

| Enamine | EN300-384086-100mg |

rac-(1R,2S)-4-aminocyclohexane-1,2-diol |

1408250-43-0 | 100mg |

$741.0 | 2022-02-28 | ||

| Enamine | EN300-384086-250mg |

rac-(1R,2S)-4-aminocyclohexane-1,2-diol |

1408250-43-0 | 250mg |

$791.0 | 2022-02-28 |

1,2-Cyclohexanediol, 4-amino-, (1R,2S)-rel- 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

1408250-43-0 (1,2-Cyclohexanediol, 4-amino-, (1R,2S)-rel-) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量